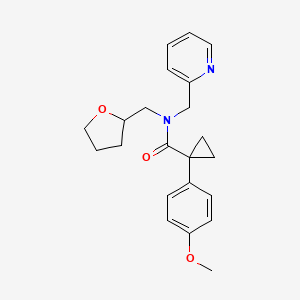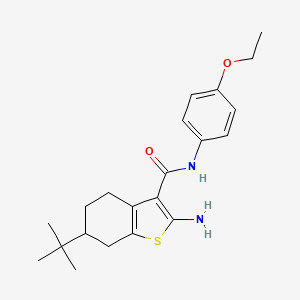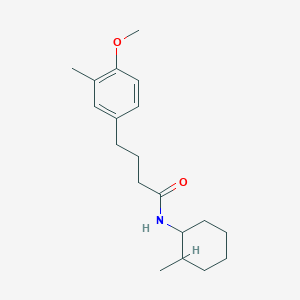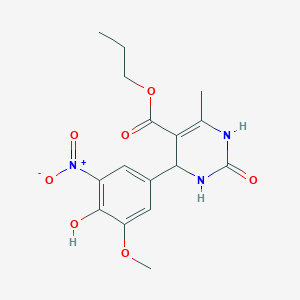![molecular formula C16H16N2O B3983490 3-[(4-methylphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B3983490.png)
3-[(4-methylphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one
Vue d'ensemble
Description
3-[(4-methylphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one, also known as LY294002, is a potent inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is an enzyme that plays a crucial role in cell signaling and regulates various cellular processes, such as cell growth, proliferation, and survival. LY294002 has been widely used in scientific research to investigate the role of PI3K in various biological processes.
Mécanisme D'action
3-[(4-methylphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one inhibits the activation of PI3K by binding to its ATP-binding site and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream signaling pathways, such as Akt and mTOR, which are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-methylphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one has several advantages for lab experiments. It is a potent and selective inhibitor of PI3K, which makes it a valuable tool for studying the role of PI3K in various biological processes. It is also relatively easy to synthesize and has a long shelf life. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can affect the interpretation of results. In addition, this compound can have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 3-[(4-methylphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one. One area of research is to investigate the role of PI3K in aging and age-related diseases, such as Alzheimer's disease and cardiovascular disease. Another area of research is to develop more selective inhibitors of PI3K that can target specific isoforms of the enzyme. Finally, there is a need to investigate the potential clinical applications of this compound and other PI3K inhibitors in the treatment of cancer, inflammation, and neurodegenerative diseases.
Applications De Recherche Scientifique
3-[(4-methylphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one has been widely used in scientific research to investigate the role of PI3K in various biological processes. It has been shown to inhibit the activation of PI3K and downstream signaling pathways, such as Akt and mTOR, which are involved in cell growth, proliferation, and survival. This compound has been used to study the role of PI3K in cancer, inflammation, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
IUPAC Name |
(E)-3-(4-methylanilino)-1-pyridin-3-ylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-5-7-15(8-6-12)18-13(2)10-16(19)14-4-3-9-17-11-14/h3-11,18H,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXUKAUFFRTIFS-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=CC(=O)C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=C/C(=O)C2=CN=CC=C2)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(2,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B3983443.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-bromophenyl]acetamide](/img/structure/B3983448.png)
![5-(4-methoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3983457.png)
![3-[(4-iodophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B3983466.png)

![10-acetyl-3-[4-(dimethylamino)phenyl]-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3983481.png)


![3-(3-methoxyphenyl)-1-[(4-methoxyphenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983499.png)
![N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3983501.png)